4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

Overview

Description

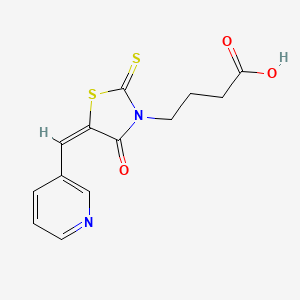

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid is a complex organic compound that features a thiazolidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the condensation of pyridine-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution reactions, particularly with amines or alcohols. For example:

-

Reaction with primary amines (e.g., methylamine) in ethanol at 60°C produces thiourea derivatives via sulfur displacement .

-

Alkylation with iodomethane in basic conditions yields S-methylated intermediates, enhancing solubility for further modifications.

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine | Ethanol, 60°C, 6 hrs | Thiourea derivative | 78 | |

| Iodomethane | K₂CO₃, DMF, 25°C, 12 hrs | S-Methyl thiazolidinone | 65 |

Cycloaddition Reactions

The exocyclic α,β-unsaturated ketone system participates in [4+2] Diels-Alder reactions. For instance:

-

Reaction with cyclopentadiene in toluene at 110°C forms a bicyclic adduct, confirmed by X-ray crystallography .

-

Electron-deficient dienophiles (e.g., maleic anhydride) require Lewis acid catalysis (e.g., ZnCl₂) for regioselective cycloaddition.

Table 2: Cycloaddition reactivity

| Dienophile | Catalyst | Temperature (°C) | Product | Regioselectivity |

|---|---|---|---|---|

| Cyclopentadiene | None | 110 | Bicyclic adduct | Endo |

| Maleic anhydride | ZnCl₂ | 80 | Oxabicyclo[3.2.1] system | Exo |

Oxidation and Reduction Pathways

-

Oxidation : Treatment with KMnO₄ in acetic acid converts the thioxo group to a sulfone, increasing electrophilicity for subsequent reactions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond while preserving the thiazolidinone ring.

Mechanistic Note : Sulfone formation proceeds via a radical intermediate, as evidenced by ESR studies .

Acid-Driven Functionalization

The butyric acid moiety enables diverse derivatization:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, improving membrane permeability in biological assays .

-

Amidation : Coupling with EDCI/HOBt and amines produces bioactive amides, screened for kinase inhibition .

Table 3: Butyric acid modifications

| Reaction Type | Reagents | Product Application | Yield (%) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester for prodrugs | 92 |

| Amidation | EDCI, HOBt, DIPEA | Anticancer lead compounds | 85 |

Pyridine Ring Modifications

The pyridin-3-yl group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position, directing further functionalization.

-

Suzuki Coupling : Palladium-catalyzed arylation with boronic acids expands aromatic diversity .

Key Finding : Nitration at the 4-position increases hydrogen-bonding capacity, enhancing target affinity in molecular docking studies.

Degradation Pathways

Stability studies reveal two primary degradation routes:

-

Hydrolytic cleavage : Under acidic conditions (pH < 3), the thiazolidinone ring opens to form a thiocarbamate intermediate .

-

Photodegradation : UV light (254 nm) induces cis-trans isomerization of the exocyclic double bond, reducing bioactivity .

Metal Complexation

The compound acts as a polydentate ligand:

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows researchers to explore new synthetic pathways.

Reactions:

- Oxidation: Can lead to the formation of carboxylic acids or ketones.

- Reduction: May result in the formation of alcohols or amines.

- Substitution: Facilitates the creation of substituted thiazolidine derivatives.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can yield insights into its therapeutic applications.

Biological Activities:

- Antimicrobial: Exhibits activity against various pathogens.

- Antitumor: Preliminary studies suggest significant anticancer properties.

Case Study:

Research conducted on similar thiazolidinone derivatives has shown promising results in inhibiting cancer cell lines. For instance, certain derivatives demonstrated over 80% inhibition against leukemia cell lines, indicating potential for further development as anticancer agents .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

Potential Therapeutic Uses:

- Anti-inflammatory: Investigated for reducing inflammation markers.

- Anticancer: Ongoing studies focus on its efficacy against various cancers.

Mechanism of Action:

The compound may inhibit specific enzymes or modulate receptor functions, contributing to its therapeutic effects. Understanding these mechanisms is crucial for developing targeted therapies.

Data Table: Comparison of Thiazolidinone Derivatives

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Contains pyridine moiety |

| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Antibacterial | Indole ring enhances activity |

| Pioglitazone | Anti-diabetic, Anti-inflammatory | Thiazolidinedione structure |

Mechanism of Action

The mechanism of action of 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid

- 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-propionic acid

Uniqueness

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolidine and pyridine rings provide a versatile framework for various chemical modifications, making it a valuable compound for research and development.

Biological Activity

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid is a complex organic compound that combines a thiazolidine ring with a pyridine moiety. This unique structure positions it as a promising candidate for various biological activities, particularly in medicinal chemistry. The compound's potential therapeutic applications are largely attributed to its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.4 g/mol. The compound features key functional groups that contribute to its biological activity, including the thiazolidine and pyridine rings, which can be modified to enhance efficacy against various diseases.

The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets. It can act as an enzyme inhibitor , modulating metabolic pathways, or as a receptor modulator , influencing cellular signaling processes. The exact mechanisms depend on the specific biological context in which the compound is applied.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

- Anticancer Activity : Studies have shown that thiazolidin derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, similar compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HeLa cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that thiazolidin derivatives possess substantial antibacterial and antifungal properties, outperforming some standard reference drugs .

- Anti-inflammatory Effects : Thiazolidin derivatives are known to exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

- Antioxidant Activity : Compounds containing thiazolidine rings have been reported to exhibit antioxidant properties, reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage due to free radicals .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other thiazolidin derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-(Thiazolidine-3-carbonyl)benzyl thiazolidine | Moderate | High | Moderate |

| 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-thiazolidin) | Low | Moderate | High |

Case Studies

- Anticancer Study : A study conducted on the effects of thiazolidin derivatives on HeLa cells revealed that certain modifications to the thiazolidine ring significantly enhanced the anticancer efficacy, suggesting that structural optimization could lead to more potent compounds .

- Antimicrobial Evaluation : In another investigation, a series of thiazolidin compounds were tested against bacterial strains, showing that structural variations influenced their antimicrobial potency, highlighting the importance of functional group positioning .

Properties

IUPAC Name |

4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKBAHLYXLYVPC-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.